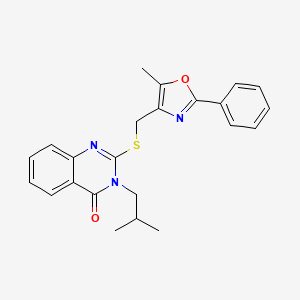

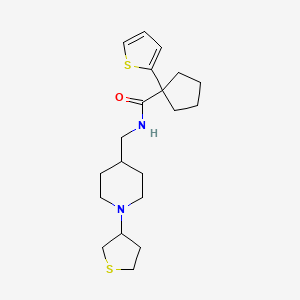

3-isobutyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

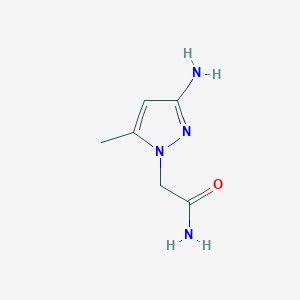

3-isobutyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, also known as IMD-0354, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Pharmacological Potential

Quinazolin-4(3H)-one derivatives have been synthesized and explored for various pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. These compounds have demonstrated significant biological activities, suggesting their potential as leads for developing new therapeutic agents. For instance, novel isoxazole coupled quinazolin-4(3H)-one derivatives exhibited analgesic, anti-inflammatory, and antimicrobial activities with low to moderate ulcerogenic effects, indicating their therapeutic potential with reduced side effects (Saravanan, Alagarsamy, & Dineshkumar, 2013). Similarly, 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones have shown promise as new classes of H1-antihistaminic agents, further demonstrating the versatility of quinazolinone derivatives in addressing a range of therapeutic needs (Alagarsamy & Parthiban, 2013).

Antitubercular Activity

Quinazolinone derivatives have also been identified as potent anti-tubercular agents. Synthesis, characterization, and docking studies of N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked 1,3-Thiazole hybrids demonstrated significant antibacterial activity against Mycobacterium tuberculosis, with some compounds displaying better activity than the reference drug Isoniazide (Nagaladinne, Hindustan, & Nayakanti, 2020). These findings suggest the potential of quinazolinone derivatives in developing new antitubercular therapies.

Anticancer and Antimicrobial Properties

Research on quinazolinone derivatives has expanded into anticancer and antimicrobial domains. For example, novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids were synthesized and showed significant anticancer activity, particularly against MCF-7 and WRL68 cancer cells, alongside promising in vitro antibacterial activity (Bolakatti et al., 2020). These studies highlight the potential of quinazolinone derivatives in developing new treatments for cancer and bacterial infections.

Corrosion Inhibition

Beyond pharmacological applications, quinazolinone derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. Experimental, DFT calculations, and MC simulations indicated that quinazolinone derivatives effectively protect mild steel against corrosion in HCl medium, demonstrating their potential industrial applications (Errahmany et al., 2020).

properties

IUPAC Name |

2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-3-(2-methylpropyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S/c1-15(2)13-26-22(27)18-11-7-8-12-19(18)25-23(26)29-14-20-16(3)28-21(24-20)17-9-5-4-6-10-17/h4-12,15H,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHNVXIRENEZGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2564655.png)

![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564656.png)

![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2564657.png)

![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/no-structure.png)

![2-Spiro[2.5]octan-8-ylethanol](/img/structure/B2564671.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2564673.png)